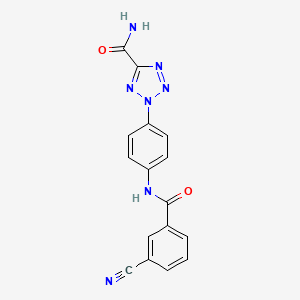
2-(4-(3-cyanobenzamido)phényl)-2H-tétrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a cyanobenzamido group and a carboxamide group attached to the tetrazole ring
Applications De Recherche Scientifique
2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
-
Formation of the Cyanobenzamido Intermediate: : The synthesis begins with the reaction of 3-cyanobenzoic acid with an appropriate amine to form the corresponding amide. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
-
Tetrazole Ring Formation: : The next step involves the cyclization of the amide intermediate with sodium azide (NaN3) in the presence of a suitable catalyst, such as copper sulfate (CuSO4), to form the tetrazole ring. This reaction is usually performed in a polar solvent like dimethylformamide (DMF) under reflux conditions.
-
Carboxamide Formation: : Finally, the tetrazole intermediate is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group. This step is typically carried out in the presence of a base like triethylamine (TEA) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the tetrazole ring.
Mécanisme D'action
The mechanism of action of 2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring and functional groups allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.
2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-ethylamide: Similar structure but with an ethylamide group instead of a carboxamide group.
Uniqueness
2-(4-(3-cyanobenzamido)phenyl)-2H-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the cyanobenzamido and carboxamide groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-[4-[(3-cyanobenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N7O2/c17-9-10-2-1-3-11(8-10)16(25)19-12-4-6-13(7-5-12)23-21-15(14(18)24)20-22-23/h1-8H,(H2,18,24)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZNOULIYZCLFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2492092.png)

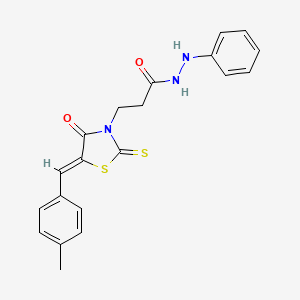
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B2492097.png)
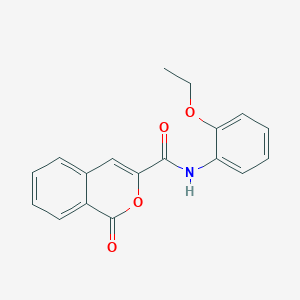
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2492101.png)
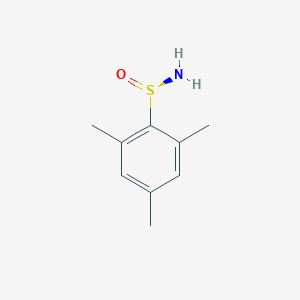
![3-methyl-5-({3-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2492104.png)
![4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-3-amine](/img/structure/B2492106.png)

![5-Methyl-4-(4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazin-1-yl)pyrimidine](/img/structure/B2492108.png)
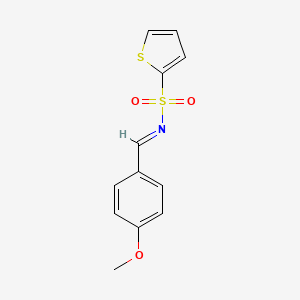

![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)
